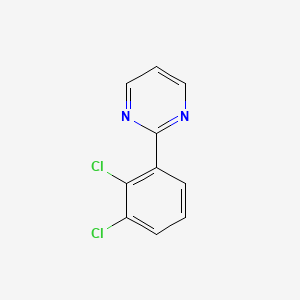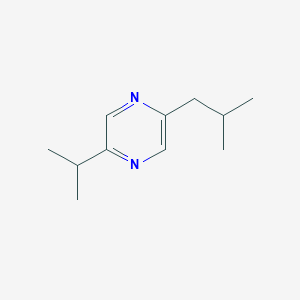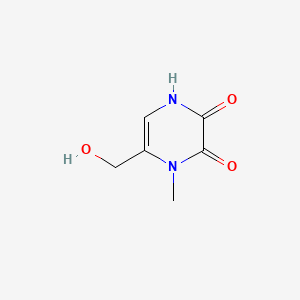
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features a pyrazine ring with hydroxymethyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione typically involves the reaction of appropriate pyrazine derivatives with hydroxymethylating agents under controlled conditions. One common method involves the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group onto the pyrazine ring. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired substitution occurs efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures .
化学反応の分析
Types of Reactions
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include carboxylated pyrazine derivatives, dihydropyrazine compounds, and various substituted pyrazines, depending on the specific reagents and conditions used .
科学的研究の応用
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and as a probe for biological assays.
作用機序
The mechanism of action of 6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
N-(1-Carboxyethyl)-6-hydroxymethyl-pyridinium-3-ol: A taste enhancer with applications in the food industry.
1H-Pyrrolo[2,3-b]pyridine derivatives: Used as fibroblast growth factor receptor inhibitors in cancer therapy.
Uniqueness
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H8N2O3 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
5-(hydroxymethyl)-4-methyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C6H8N2O3/c1-8-4(3-9)2-7-5(10)6(8)11/h2,9H,3H2,1H3,(H,7,10) |
InChIキー |
IQKWUDOHFLKPAL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CNC(=O)C1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



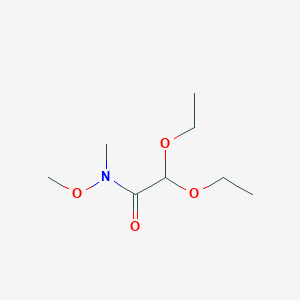
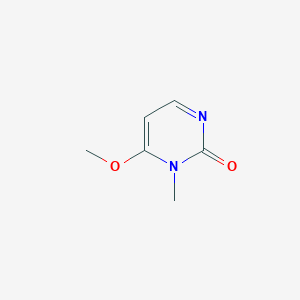


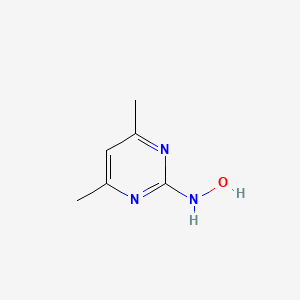
![3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate](/img/structure/B13117758.png)
![Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13117760.png)
![4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone](/img/structure/B13117765.png)
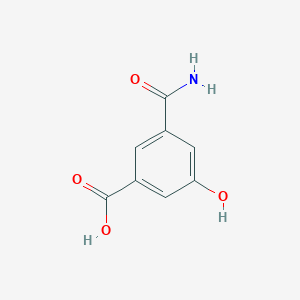
![Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)
